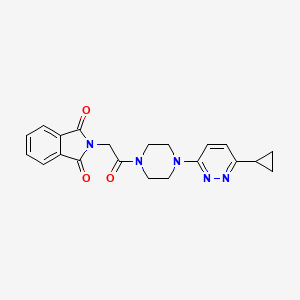

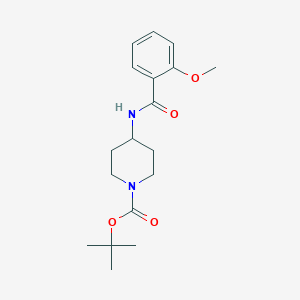

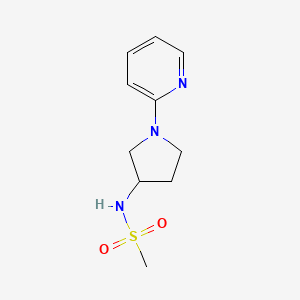

![molecular formula C9H11BrN2O3S B2392419 N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide CAS No. 857943-19-2](/img/structure/B2392419.png)

N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

科学的研究の応用

Polymer Electrolyte in Battery Technology

“N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide” has been used in the synthesis of acrylonitrile/N-[4-(aminosulfonyl)phenyl]acrylamide (AN/ASPAA) copolymers , which serve as a host of lithium-ion conducting electrolytes . The influence of copolymer composition on the glass temperature of AN/ASPAA copolymers and the ion conductivity of electrolytes were investigated . This application is particularly relevant in the field of battery technology.

Anticancer Activity

“2-bromo-N-(4-sulfamoylphenyl)propanamide” (MMH-1), which has CAIX inhibitory properties, has shown anticancer efficacy in breast cancer . It has been studied in combination with commonly used chemotherapeutic drugs (epirubicin, doxorubicin, and paclitaxel) in an in vitro setting using 4T1 cells . The combination treatment of MMH-1+Epirubicin exhibited the strongest cytotoxic effect, disrupting the membrane potential and inducing an increase in intracellular ROS, leading to apoptosis in 4T1 cells .

Antimicrobial Activity

The compound has been used in the design and synthesis of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Anti-tubercular Activity

The compound has been used in the synthesis of novel 3-hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide . The synthesized hydrazide was screened for anti-tubercular activity .

作用機序

Target of Action

The primary target of N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide is Carbonic Anhydrase 1 and 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst .

Mode of Action

The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to the active site of the enzyme

特性

IUPAC Name |

2-bromo-N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3S/c1-6(10)9(13)12-7-2-4-8(5-3-7)16(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJGWLORUHBFKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does MMH-1 interact with CA IX and what are the downstream effects on cancer cells?

A1: MMH-1 acts as a potent inhibitor of CA IX, an enzyme often overexpressed in aggressive tumors like triple-negative breast cancer []. By inhibiting CA IX, MMH-1 disrupts the tumor's ability to regulate pH, leading to a cascade of events that ultimately trigger apoptosis (programmed cell death). This includes:

- Increased extracellular pH: MMH-1 helps normalize the acidic tumor microenvironment by preventing the conversion of carbon dioxide and water to bicarbonate and protons, which are typically elevated in tumors [].

- Mitochondrial disruption: The altered pH disrupts the mitochondrial membrane integrity, impairing energy production and signaling pathways crucial for cell survival [].

- Elevated reactive oxygen species (ROS): The mitochondrial dysfunction leads to a buildup of ROS, which are highly reactive molecules that damage cellular components, further contributing to cell death [].

- Caspase activation: MMH-1 triggers both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways by activating caspases, the executioner proteins of apoptosis [].

Q2: What in vitro and in vivo studies have been conducted to evaluate the efficacy of MMH-1?

A3: The research primarily focuses on in vitro studies using the MDA-MB-231 cell line, a model for triple-negative breast cancer []. Key findings include:

- Selective cytotoxicity: MMH-1 demonstrated selective toxicity towards MDA-MB-231 cells compared to normal cells [].

- Cell cycle arrest: MMH-1 induced G0/G1 cell cycle arrest, preventing cancer cells from proliferating [].

- Reduced wound healing: MMH-1 inhibited the migratory and invasive capacity of MDA-MB-231 cells, suggesting potential anti-metastatic properties [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

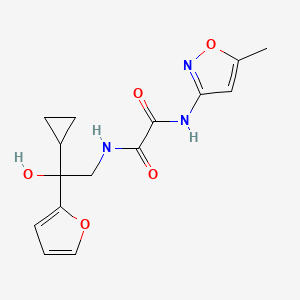

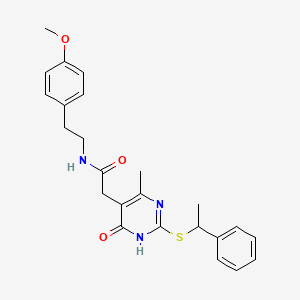

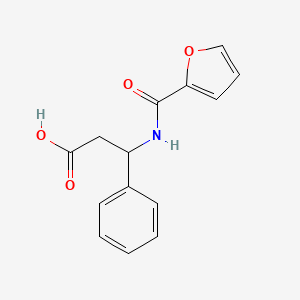

![(4-(4-Chlorophenyl)piperazin-1-yl)(7-(4-isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2392338.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2392340.png)

![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]-1-methylpiperidine-3-carboxamide](/img/structure/B2392353.png)